molecular formula C13H15ClN2O3S B4771427 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid

4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid

Cat. No. B4771427
M. Wt: 314.79 g/mol
InChI Key: BEGMWNROCZFZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid, also known as CPB, is a chemical compound that belongs to the class of thioamides. It is a potent inhibitor of the enzyme carboxypeptidase B, which plays a crucial role in the digestion of proteins. CPB has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid involves the binding of the compound to the active site of carboxypeptidase B. This binding prevents the enzyme from cleaving the C-terminal amino acid from peptides and proteins, leading to their accumulation. This accumulation can have various effects on biological processes depending on the specific peptide or protein involved.
Biochemical and Physiological Effects:
4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in different biological systems. In the digestive system, 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid inhibits the breakdown of food proteins, leading to their accumulation in the gut. This accumulation can have effects on the gut microbiome and the absorption of nutrients. In the cardiovascular system, 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to regulate blood pressure by inhibiting the production of angiotensin II, a potent vasoconstrictor. In cancer cells, 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to inhibit the growth and proliferation of tumor cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid in lab experiments is its specificity for carboxypeptidase B. This specificity allows for the selective inhibition of this enzyme without affecting other enzymes or biological processes. However, 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has some limitations in lab experiments, including its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid. One potential direction is the development of more potent and selective inhibitors of carboxypeptidase B. Another direction is the investigation of the effects of 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid on the gut microbiome and the absorption of nutrients. Additionally, the potential use of 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid as a therapeutic agent for hypertension and cancer warrants further investigation. Finally, the development of new synthesis methods for 4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid that improve its yield and purity could facilitate its use in scientific research.

Scientific Research Applications

4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been widely used in scientific research as a tool for studying the role of carboxypeptidase B in various biological processes. It has been shown to inhibit the activity of carboxypeptidase B in vitro and in vivo, leading to a reduction in the breakdown of proteins. This inhibition has been used to study the effects of carboxypeptidase B on the digestion of food proteins, the regulation of blood pressure, and the development of cancer.

properties

IUPAC Name

4-chloro-3-(pentanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-2-3-4-11(17)16-13(20)15-10-7-8(12(18)19)5-6-9(10)14/h5-7H,2-4H2,1H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGMWNROCZFZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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